molecular formula C17H16ClN3O3S B4283558 N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4283558
M. Wt: 377.8 g/mol
InChI Key: RKSNTKAKZCJUOE-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as AZD-9056, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation.

Mechanism of Action

N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the P2X7 receptor results in the opening of the ion channel, which leads to the influx of calcium and sodium ions into the cell. This, in turn, activates various downstream signaling pathways, including the NLRP3 inflammasome, which is involved in the regulation of cytokine release and inflammation. By blocking the activation of the P2X7 receptor, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. It has also been shown to reduce the activation of the NLRP3 inflammasome, which is involved in the regulation of cytokine release and inflammation. In addition, this compound has been shown to reduce pain in various animal models of chronic pain.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is that the compound is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor in various experiments. Another advantage is that the compound has been extensively studied in various animal models of chronic pain and inflammation, which provides a strong foundation for further research. However, one limitation is that the compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the research of N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide. One direction is to further investigate the potential therapeutic applications of the compound in various diseases, including chronic pain, inflammation, and autoimmune diseases. Another direction is to investigate the potential side effects of the compound and its safety profile in humans. In addition, further research is needed to understand the molecular mechanisms underlying the selective antagonism of the P2X7 receptor by this compound. Finally, there is a need for the development of more potent and selective P2X7 receptor antagonists for potential clinical applications.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune diseases. The compound has been shown to be a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation. The P2X7 receptor is expressed in various immune cells, including macrophages, T cells, and dendritic cells, and is involved in the regulation of cytokine release, cell death, and inflammasome activation.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-2-21-12-17(11-19-21)25(22,23)20-14-5-9-16(10-6-14)24-15-7-3-13(18)4-8-15/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSNTKAKZCJUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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